

Physical and chemical properties of Methyl 4-benzoylbutyrate

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Compound of Interest

Compound Name: Methyl 4-benzoylbutyrate

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An In-depth Technical Guide to Methyl 4-benzoylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-benzoylbutyrate, also known by its IUPAC name methyl 5-oxo-5-phenylpentanoate, is a keto ester of significant interest in organic synthesis and as a potential building block in the development of pharmaceutical agents. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and analytical methodologies for its characterization. Furthermore, this document explores the known biological activities of related compounds, offering insights into the potential pharmacological relevance of **Methyl 4-benzoylbutyrate**.

Chemical and Physical Properties

Methyl 4-benzoylbutyrate is a bifunctional molecule featuring a methyl ester and a benzoyl group. Its chemical structure and properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₄ O ₃	[1] [2]
Molecular Weight	206.24 g/mol	[1] [2]
IUPAC Name	methyl 5-oxo-5-phenylpentanoate	[1] [2]
Synonyms	Methyl 4-benzoylbutyrate	[3]
CAS Number	1501-04-8	[2] [3]
Appearance	Predicted to be a liquid or low-melting solid	
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in most common organic solvents.	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Methyl 4-benzoylbutyrate**. The expected spectral features are outlined below.

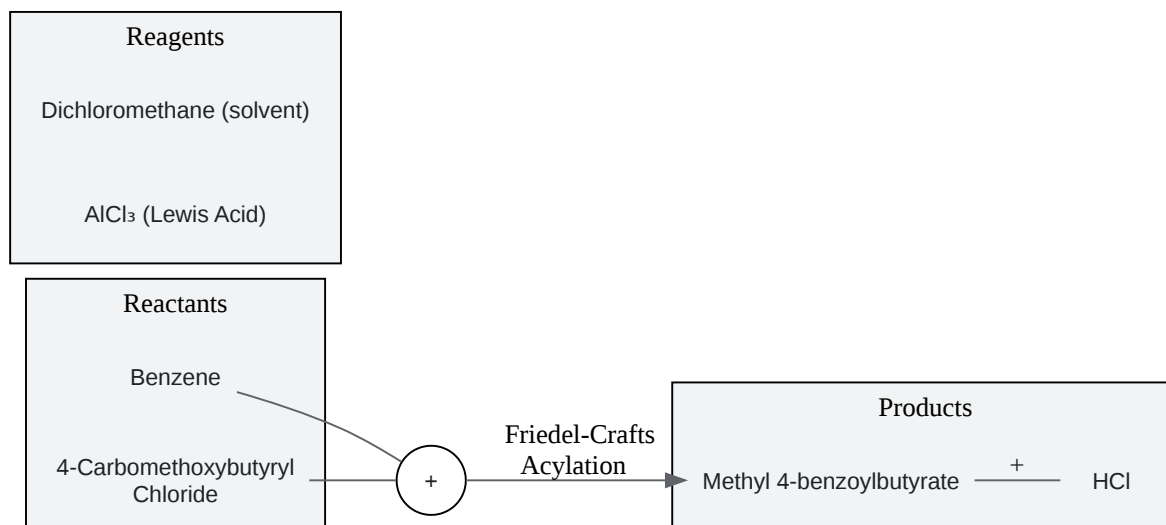
Spectroscopy	Expected Features
^1H NMR (CDCl_3)	Signals corresponding to the methyl ester protons (singlet, ~ 3.7 ppm, 3H), aromatic protons of the benzoyl group (multiplet, ~ 7.4 - 8.0 ppm, 5H), and the aliphatic chain protons.
^{13}C NMR (CDCl_3)	A peak for the ester carbonyl carbon (~ 173 ppm), a peak for the ketone carbonyl carbon (~ 199 ppm), peaks for the aromatic carbons (~ 128 - 137 ppm), a peak for the methoxy carbon (~ 52 ppm), and peaks for the aliphatic carbons.
Infrared (IR)	A strong absorption band for the ester carbonyl group ($\text{C}=\text{O}$) around 1735 cm^{-1} and a strong absorption band for the ketone carbonyl group ($\text{C}=\text{O}$) around 1685 cm^{-1} .
Mass Spectrometry (MS)	The molecular ion peak (M^+) is expected at m/z 206.

Experimental Protocols

Synthesis of Methyl 4-benzoylbutyrate via Friedel-Crafts Acylation

The synthesis of **Methyl 4-benzoylbutyrate** can be achieved through the Friedel-Crafts acylation of benzene with a suitable acylating agent, such as 4-carbomethoxybutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Reaction Scheme:



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Caption: Synthesis of **Methyl 4-benzoylbutyrate**.

Materials and Reagents:

- Benzene
- 4-Carbomethoxybutyryl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Ethyl acetate (EtOAc)
- Hexanes

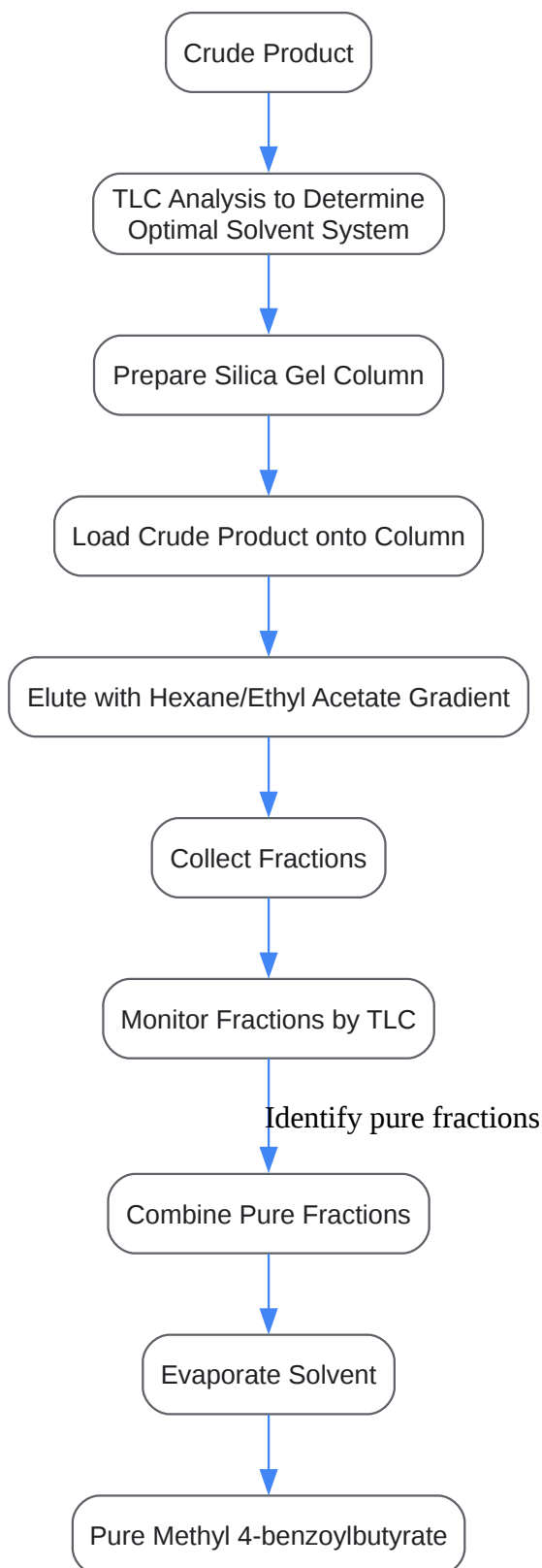
Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl_3 (1.1 eq) in anhydrous DCM.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of 4-carbomethoxybutyryl chloride (1.0 eq) in anhydrous DCM to the stirred suspension via the dropping funnel.
- After the addition is complete, add benzene (1.2 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with DCM (2 x 50 mL).
- Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude **Methyl 4-benzoylbutyrate** can be purified by silica gel column chromatography to remove unreacted starting materials and byproducts.^{[9][10]}

Workflow for Purification:

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Caption: Purification workflow for **Methyl 4-benzoylbutyrate**.

Procedure:

- **TLC Analysis:** Determine an optimal solvent system for separation using TLC. A mixture of hexanes and ethyl acetate (e.g., 9:1 to 7:3 v/v) is a good starting point.
- **Column Preparation:** Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) and pack a chromatography column.
- **Sample Loading:** Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
- **Elution:** Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity by increasing the percentage of ethyl acetate.
- **Fraction Collection and Analysis:** Collect fractions and monitor them by TLC to identify those containing the pure product.
- **Solvent Evaporation:** Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **Methyl 4-benzoylbutyrate**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity of **Methyl 4-benzoylbutyrate** can be assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase method is suitable for the analysis of this aromatic ketone.^{[11][12][13][14]}

General HPLC Parameters:

Parameter	Value
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m)
Mobile Phase	Isocratic or gradient elution with a mixture of acetonitrile and water.
Flow Rate	1.0 mL/min
Detection	UV at 254 nm (due to the benzoyl chromophore)
Injection Volume	10 μ L

Biological Activity and Potential Applications

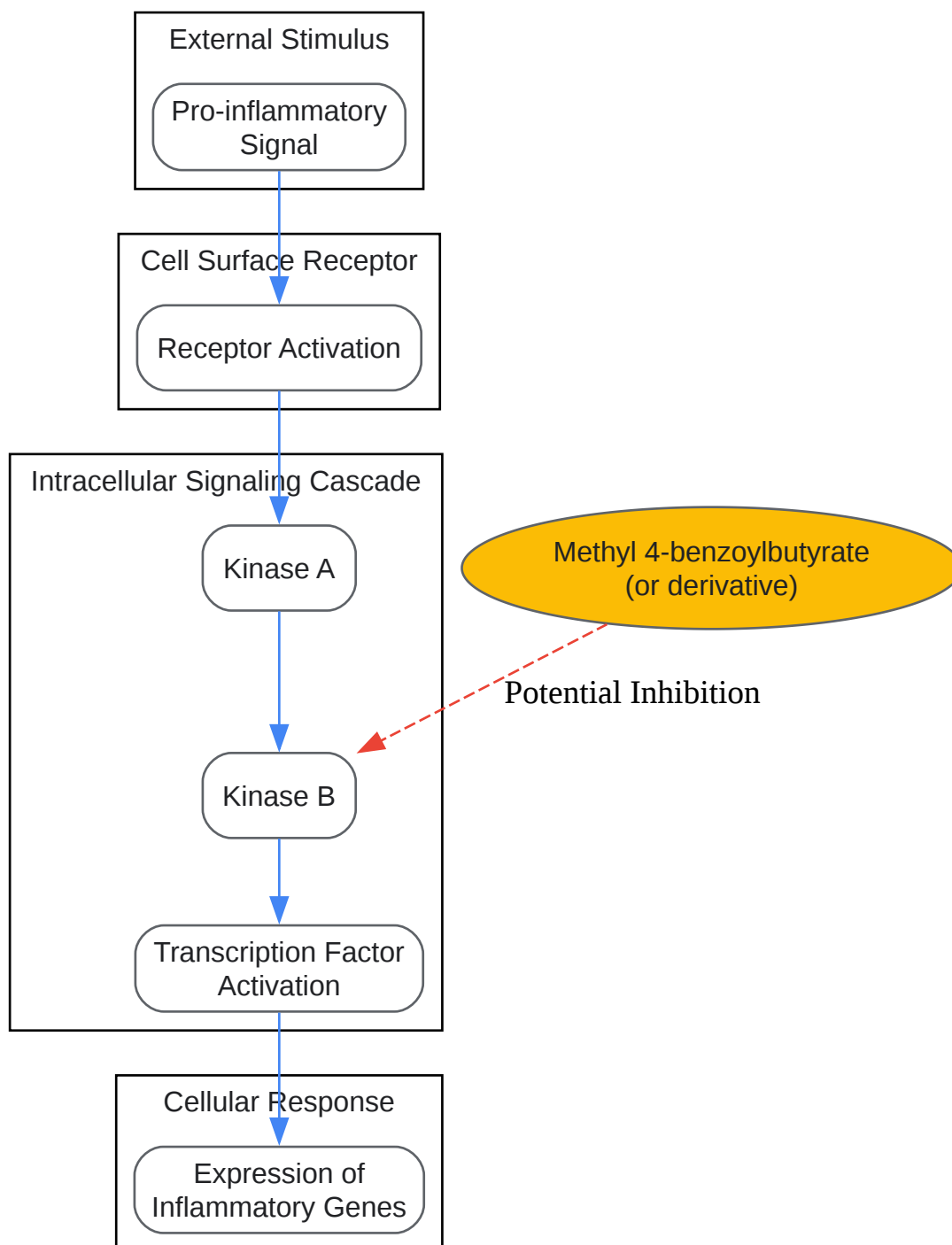
While specific studies on the biological activity of **Methyl 4-benzoylbutyrate** are limited, the broader classes of compounds to which it belongs, such as γ -keto esters and phenylpentanoic acid derivatives, have been investigated for various pharmacological activities.

- **γ -Keto Esters:** This class of compounds is recognized for its versatile reactivity, serving as key intermediates in the synthesis of a wide range of biologically active molecules, including natural products and pharmaceuticals.^[15] Some β -keto esters have been designed and synthesized as potential antibacterial agents, acting as mimics of bacterial quorum-sensing molecules.^[16]
- **Phenylpentanoic Acid Derivatives:** Derivatives of phenylpropanoic and phenylpentanoic acids have shown a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.^[17] Certain phenylcycloalkanecarboxylic acid derivatives have been identified as potent and selective sigma 1 ligands, with potential applications as antitussive, anticonvulsant, and anti-ischemic agents.^[18]

The presence of both a keto and an ester functional group, along with the phenyl ring, makes **Methyl 4-benzoylbutyrate** an attractive scaffold for medicinal chemistry exploration. Future research could focus on its potential as an intermediate for the synthesis of novel therapeutic agents targeting a variety of biological pathways.

Potential Signaling Pathway Involvement (Hypothetical):

Given the structural motifs present in **Methyl 4-benzoylbutyrate**, it is conceivable that it or its derivatives could interact with various signaling pathways. For instance, compounds with similar structures have been shown to modulate pathways involved in inflammation and cell proliferation. The diagram below illustrates a hypothetical interaction with a generic signaling pathway, which would require experimental validation.



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Caption: Hypothetical modulation of a signaling pathway.

Safety and Handling

A safety data sheet (SDS) should be consulted before handling **Methyl 4-benzoylbutyrate**.^[3]^[19]^[20] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

Methyl 4-benzoylbutyrate is a valuable chemical entity with well-defined physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a standard and reliable method. While direct evidence of its biological activity is currently scarce, its structural relationship to classes of compounds with known pharmacological effects suggests that it is a promising candidate for further investigation in the field of drug discovery and development. This technical guide provides a solid foundation for researchers and scientists working with this compound.

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